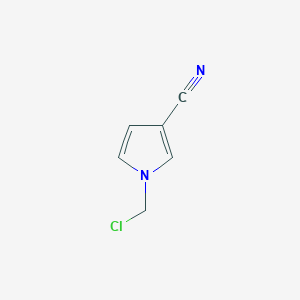

1-chloromethyl-3-cyano-1H-pyrole

Description

Foundational Principles of Pyrrole (B145914) Aromaticity and Reactivity

Pyrrole is a five-membered aromatic heterocycle with the formula C₄H₅N. Its aromaticity arises from the delocalization of six π-electrons over the five-membered ring, in accordance with Hückel's rule (4n+2 π electrons, where n=1). The nitrogen atom contributes its lone pair of electrons to the aromatic system, which significantly influences the molecule's reactivity. This electron donation makes the pyrrole ring electron-rich and, consequently, highly susceptible to electrophilic substitution reactions, which preferentially occur at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. nih.govsmolecule.comresearchgate.net The aromatic character of pyrrole is less pronounced than that of benzene, as reflected in its lower resonance energy. nih.gov

The reactivity of pyrrole is a delicate balance between its aromatic stability and the reactivity of the electron-rich ring. While it readily undergoes electrophilic substitution, it is also prone to polymerization under strongly acidic conditions. nih.gov The N-H proton is weakly acidic, allowing for deprotonation with strong bases to form the pyrrolide anion, a potent nucleophile that can be alkylated or acylated at the nitrogen atom. nih.gov

Classification and Structural Diversity of Substituted Pyrroles

The versatility of the pyrrole ring is showcased in the vast structural diversity of its substituted derivatives. These can be broadly classified based on the nature and position of the substituents on the ring. Common classifications include:

N-Substituted Pyrroles: Alkylation, acylation, or sulfonylation at the nitrogen atom modifies the electronic properties and steric environment of the ring. nist.gov

Polysubstituted Pyrroles: The presence of multiple substituents, often with different electronic effects (electron-donating or electron-withdrawing), leads to a rich and complex chemistry, allowing for fine-tuning of the molecule's characteristics. nih.govresearchgate.net

The introduction of various functional groups, such as halogens, cyano groups, alkyl chains, and aryl moieties, has led to the synthesis of a myriad of pyrrole derivatives with tailored properties for specific applications. mdpi.comnih.gov

Strategic Importance of Halogenated and Cyano-Substituted Pyrrole Scaffolds in Organic Synthesis and Medicinal Chemistry Research

Halogenated and cyano-substituted pyrroles are of paramount strategic importance in both organic synthesis and medicinal chemistry.

Halogenated Pyrroles , particularly those containing chlorine, serve as versatile intermediates. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the construction of more complex molecular architectures. researchgate.net Furthermore, the introduction of a halogen can modulate the electronic properties and lipophilicity of the molecule, which is a critical aspect in drug design. nih.gov For instance, the presence of a chloromethyl group, as in our target molecule, introduces a reactive electrophilic site for further functionalization. researchgate.netlookchem.com

Cyano-Substituted Pyrroles are also highly valuable. The cyano group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack but activates it for nucleophilic substitution. This substituent can be readily converted into other important functional groups, such as carboxylic acids, amides, and amines, providing a synthetic handle for further transformations. researchgate.net In medicinal chemistry, the cyano group can participate in hydrogen bonding interactions with biological targets and is a common feature in many approved drugs.

The combination of a chloromethyl group at the 1-position and a cyano group at the 3-position in 1-chloromethyl-3-cyano-1H-pyrrole results in a molecule with distinct and potentially synergistic functionalities. The N-chloromethyl group provides a reactive site for covalent modification, while the 3-cyano group influences the electronic landscape of the pyrrole ring and offers a versatile point for synthetic elaboration. This unique combination makes it a promising scaffold for the development of novel compounds with potential applications in various fields of chemical research.

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2 |

|---|---|

Molecular Weight |

140.57 g/mol |

IUPAC Name |

1-(chloromethyl)pyrrole-3-carbonitrile |

InChI |

InChI=1S/C6H5ClN2/c7-5-9-2-1-6(3-8)4-9/h1-2,4H,5H2 |

InChI Key |

SNIWPIVJOQFRSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1C#N)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloromethyl 3 Cyano 1h Pyrrole

Comprehensive Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-chloromethyl-3-cyano-1H-pyrrole suggests several potential disconnections. The primary disconnections involve the formation of the pyrrole (B145914) ring and the introduction of the chloromethyl and cyano substituents.

One logical approach is to first construct the 3-cyanopyrrole core and then introduce the 1-chloromethyl group. This can be achieved through N-alkylation of a 3-cyanopyrrole precursor with a suitable chloromethylating agent.

Alternatively, the pyrrole ring can be formed from acyclic precursors already containing the necessary functionalities or their precursors. For instance, a key intermediate could be a 1,4-dicarbonyl compound, which can undergo cyclization with an amine source to form the pyrrole ring in a Paal-Knorr type synthesis. wikipedia.org The cyano group could be introduced prior to or after the cyclization.

A retrosynthetic plan for preparing a related 4-cyano-penta-substituted pyrrole involved a Knorr pyrrole synthesis using an α-amino-β-ketoester and a β-ketonitrile as key partners. acs.org This highlights a strategy where the cyano group is incorporated from one of the initial building blocks.

| Disconnection Strategy | Key Precursors | Synthetic Approach |

| N-C Bond Formation | 3-Cyanopyrrole, Chloromethylating agent | N-alkylation |

| C-C/C-N Bond Formation | 1,4-Dicarbonyl compound, Amine source | Paal-Knorr Synthesis |

| C-C/C-N Bond Formation | α-Amino-β-ketoester, β-Ketonitrile | Knorr Pyrrole Synthesis |

Direct Synthesis Routes via Multi-Component Reactions (MCRs) and Cycloadditions

Modern synthetic methods, including multi-component reactions (MCRs) and cycloadditions, offer efficient pathways to complex molecules like 1-chloromethyl-3-cyano-1H-pyrrole in a single step.

Applications of Paal-Knorr Synthesis for Pyrrole Ring Formation with Cyano Functionality

The Paal-Knorr synthesis is a robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize 3-cyanopyrroles. A two-step sequence involving a Claisen condensation followed by a Paal-Knorr pyrrole synthesis has been successfully used to prepare 2-substituted 3-cyanopyrroles. nih.gov This sequence can even be performed as a one-pot procedure, yielding the desired pyrroles in good yields. nih.gov The synthesis of N-substituted pyrroles via the Paal-Knorr condensation can be efficiently catalyzed by metal triflates like Sc(OTf)₃ under mild, solvent-free conditions, with the catalyst being recoverable and reusable. researchgate.net

The general mechanism of the Paal-Knorr pyrrole synthesis involves the attack of the amine on the two carbonyl groups, leading to cyclization and subsequent dehydration to form the aromatic pyrrole ring. alfa-chemistry.com The rate-determining step is the ring formation. alfa-chemistry.com

Hantzsch Pyrrole Synthesis and its Adaptations

The Hantzsch pyrrole synthesis is another classical method that involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone to produce substituted pyrroles. wikipedia.org This method has been adapted for the synthesis of various functionalized pyrroles, including those with cyano groups. For instance, replacing the dicarbonyl compound with a ketonitrile allows for the introduction of a cyano group at the 3-position of the pyrrole ring. researchgate.net

A three-component Hantzsch procedure has been developed for the one-step synthesis of pyrroles with a 2,3-dicarbonyl substitution pattern, which can be valuable precursors for further functionalization. researchgate.net Furthermore, the Hantzsch synthesis can be performed on a solid support, allowing for the efficient generation of pyrrole-3-carboxamides. nih.gov A generalized version of the Hantzsch pyrrole synthesis has been developed using a one-pot, solid-state process involving the high-speed vibration milling of ketones with N-iodosuccinimide and p-toluenesulfonic acid, followed by the addition of primary amines, β-dicarbonyl compounds, and a cerium(IV) ammonium (B1175870) nitrate-silver nitrate (B79036) system. rsc.org

Knorr Pyrrole Synthesis and Related Condensation Reactions

The Knorr pyrrole synthesis is a widely used reaction that synthesizes substituted pyrroles from an α-aminoketone and a compound containing an electron-withdrawing group α to a carbonyl group. wikipedia.org The reaction is typically catalyzed by zinc and acetic acid. wikipedia.org

Mild methods for conducting the Knorr reaction with β-ketonitriles have been developed, enabling the preparation of 4-cyanopyrroles. acs.org This approach involves the reduction of an α-isonitroso-β-ketoester in the presence of a β-ketonitrile. acs.org The classical Knorr conditions using glacial acetic acid and zinc dust can sometimes lead to low yields, but a milder procedure using ethanol, zinc, and an ethanolic acetic acid solution has been shown to be more effective, although yields can still be variable. acs.org

1,3-Dipolar Cycloaddition Reactions for Pyrrole Formation

1,3-Dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. In the context of pyrrole synthesis, azomethine ylides are commonly used as the 1,3-dipole.

A direct and facile synthesis of multi-substituted pyrroles has been developed via a silver acetate-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones, providing the corresponding products in moderate to high yields. rsc.org Similarly, new polysubstituted pyrroles have been synthesized through the 1,3-dipolar cycloaddition of a benzimidazolium N-ylide with acetylenic dipolarophiles. nih.gov This reaction demonstrates the versatility of using different ylides and dipolarophiles to access a range of substituted pyrroles. nih.gov The cycloaddition of azomethine ylides, generated from the decarboxylative condensation of amino acids, with various dipolarophiles is a well-established method for synthesizing pyrrolidine-containing scaffolds. nih.gov

| Reaction Type | Key Reactants | Product | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Amine | Substituted Pyrrole | Robust, can be one-pot. nih.gov |

| Hantzsch Synthesis | β-Ketoester, Amine, α-Haloketone | Substituted Pyrrole | Adaptable for cyano-substitution. researchgate.net |

| Knorr Synthesis | α-Aminoketone, β-Ketoester/nitrile | Substituted Pyrrole | Mild conditions developed. acs.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide, Alkyne/Alkene | Pyrrole/Pyrrolidine | High regioselectivity. rsc.org |

One-Pot Synthetic Protocols for Halogenated and Cyano-Pyrroles

One-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. Several one-pot methods have been developed for the synthesis of functionalized pyrroles.

A selective one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines, catalyzed by acetic acid, provides a direct route to densely functionalized 3-cyanopyrroles in good to excellent yields. nih.gov This method is highly atom-efficient, with water being the only byproduct. nih.gov

Furthermore, a transition-metal-free, one-pot process has been described for the regioselective synthesis of pyrrolo[1,2-a]quinoxalines under mild conditions. nih.gov While not directly yielding the target molecule, this demonstrates the power of one-pot strategies in constructing complex pyrrole-containing systems. The synthesis of chlorinated 2-(hydroxymethyl)-, 2-(alkoxymethyl)-, and 2-(aminomethyl)pyrroles has been achieved through the aromatization of 2-aryl-3,3-dichloro-5-(bromomethyl)pyrrolines, showcasing a route to halogenated pyrroles. researchgate.net

Selective Functionalization and Derivatization Strategies

The construction of 1-chloromethyl-3-cyano-1H-pyrrole logically proceeds by one of two primary retrosynthetic routes: (A) chloromethylation of a pre-formed 3-cyano-1H-pyrrole, or (B) introduction of a cyano group onto a 1-chloromethyl-1H-pyrrole scaffold. Each approach presents unique challenges related to regioselectivity and the electronic nature of the pyrrole ring.

Regioselective Chloromethylation of Cyano-Substituted Pyrroles

The direct N-chloromethylation of 3-cyano-1H-pyrrole represents the most straightforward synthetic route. However, the presence of the electron-withdrawing cyano group at the C3 position significantly deactivates the pyrrole ring. This deactivation reduces the nucleophilicity of the pyrrole nitrogen, making standard N-alkylation conditions less effective. chemicalforums.comlibretexts.org

A classic method for chloromethylation involves the use of formaldehyde (B43269) and hydrogen chloride. orgsyn.orggoogle.com For an electron-deficient substrate like 3-cyanopyrrole, this reaction would likely require forcing conditions. The process involves the in-situ generation of a reactive electrophile from formaldehyde and HCl, which is then attacked by the pyrrole nitrogen. To favor N-alkylation over C-alkylation, the reaction is typically performed under basic conditions or by first forming the pyrrolide anion with a suitable base like potassium hydroxide (B78521) or sodium hydride. In ionic liquids such as [Bmim][BF4], highly regioselective N-substitution of pyrrole with alkyl halides has been achieved, suggesting a potential avenue for this transformation. organic-chemistry.org

An alternative strategy involves using a protected or masked form of formaldehyde, such as paraformaldehyde or trioxane, in the presence of an acid catalyst and a chloride source. orgsyn.orggoogle.com The reaction conditions would need to be carefully optimized to achieve selective N-substitution without promoting polymerization or undesired side reactions on the deactivated ring.

Table 1: Potential Conditions for N-Chloromethylation of 3-Cyano-1H-Pyrrole

| Reagent System | Base/Catalyst | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Formaldehyde / HCl | K₂CO₃ or KOH | DMF | Room Temp to Moderate Heat | Balances N-alkylation vs. C-alkylation; risk of polymerization. organic-chemistry.orgbeilstein-journals.org |

| Paraformaldehyde / Acetic Acid / HCl | Phosphoric Acid | Acetic Acid | 80-85°C | A standard method for aromatic chloromethylation, needs adaptation for N-substitution. orgsyn.org |

| Alkyl Halide (e.g., CH₂Cl₂) | KOH | Ionic Liquid ([Bmim][BF4]) | Varies | Promotes high regioselectivity for N-alkylation. organic-chemistry.org |

Introduction of the Cyano Group onto Chloromethylated Pyrrole Intermediates

This approach involves starting with 1-chloromethyl-1H-pyrrole and introducing the cyano group at the C3 position. The challenge here lies in controlling the regioselectivity of the cyanation reaction. A powerful and effective reagent for the cyanation of pyrrole rings is chlorosulfonyl isocyanate (CSI). The reaction proceeds via an electrophilic substitution mechanism, where CSI attacks the pyrrole ring, followed by treatment with a tertiary amine or dimethylformamide (DMF) to convert the intermediate N-chlorosulfonyl amide into the nitrile.

Research has shown that CSI can react with pyrroles bearing electron-withdrawing groups. By carefully selecting the substituents already on the ring, selective C4-substitution (equivalent to C3 in this context) can be achieved. This method has been successfully used to synthesize pyrrole-3-carbonitriles. researchgate.net Starting with 1-chloromethyl-1H-pyrrole, the chloromethyl group at the N1 position would direct the incoming electrophile, and conditions could be optimized for substitution at the desired C3 position.

Nucleophilic Substitution of Pre-existing Halogens for Cyanation

A well-established method for introducing a cyano group onto an aromatic or heteroaromatic ring is through the nucleophilic substitution of a halogen atom. This strategy would involve the synthesis of a 1-chloromethyl-3-halo-1H-pyrrole (where the halogen is typically bromine or iodine) as an intermediate. The subsequent substitution with a cyanide source, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, or palladium-catalyzed cyanation, would yield the target molecule.

Palladium-catalyzed cyanation reactions have become particularly prominent due to their mild conditions and broad functional group tolerance. Common cyanide sources for these reactions include zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), which are less toxic than other cyanide reagents. The choice of catalyst, typically a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable phosphine (B1218219) ligand (e.g., XPhos, dppf), is critical for achieving high yields. This method offers a robust and versatile route to the final product from a halogenated precursor.

Transition Metal-Catalyzed Coupling Reactions in Pyrrole Synthesis

While the previous sections focused on functionalizing a pre-formed pyrrole ring, modern synthetic chemistry offers powerful methods for constructing the pyrrole core itself with the desired substituents already in place or positioned for easy conversion. Transition metal-catalyzed reactions are at the forefront of these methodologies, enabling the assembly of highly substituted pyrroles from simple, acyclic precursors. acs.org

Several notable strategies include:

Copper-Catalyzed Cycloadditions: Copper hydride (CuH)-catalyzed coupling of enynes and nitriles provides a direct route to polysubstituted N-H pyrroles. This method demonstrates high regioselectivity and tolerates a wide range of functional groups. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are used in various C-C and C-N bond-forming reactions to construct the pyrrole ring. One-pot syntheses involving the coupling of substituted aliphatic nitriles with arylboronic acids followed by cyclodehydration can yield 3-substituted 2-aryl-1H-pyrroles. acs.org

Titanium-Catalyzed Synthesis: Titanium-catalyzed multicomponent [2+2+1] pyrrole synthesis allows for the heterocoupling of heteroatom-substituted alkynes, yielding highly substituted pyrroles in a single step. acs.org

Rhodium and Zinc-Catalyzed Reactions: Catalytic amounts of rhodium or zinc salts can effectively convert dienyl azides into substituted pyrroles at room temperature, offering a mild pathway to the pyrrole core. acs.org

These methods could potentially be adapted to build a pyrrole ring that already contains a cyano group (or a precursor) at the C3 position and a suitable group at the N1 position that could be converted to a chloromethyl group.

Table 2: Comparison of Transition Metal-Catalyzed Pyrrole Syntheses

| Metal Catalyst | Reaction Type | Precursors | Key Advantages | Ref. |

|---|---|---|---|---|

| Copper (Cu) | Enyne-Nitrile Coupling | Enynes, Nitriles | High regioselectivity, broad functional group tolerance. | acs.org |

| Palladium (Pd) | C-C Coupling / Cyclodehydration | Aliphatic nitriles, Arylboronic acids | Green (aqueous conditions), good atom economy. | acs.org |

| Titanium (Ti) | [2+2+1] Heterocoupling | Substituted alkynes, Imines | Single-step synthesis of highly substituted pyrroles. | acs.org |

| Rhodium (Rh) / Zinc (Zn) | Dienyl Azide Conversion | Dienyl azides | Mild, room temperature conditions; cost-effective (with Zn). | acs.org |

Advanced Purification and Isolation Techniques for Pyrrole Derivatives

The purification of pyrrole derivatives is crucial to remove starting materials, catalysts, and byproducts. Due to the inherent instability of some pyrroles, which can be prone to polymerization, especially when impure, purification methods must be chosen carefully.

Distillation: For thermally stable, volatile pyrrole derivatives, vacuum distillation is a highly effective method. This technique lowers the boiling point, preventing thermal decomposition. It is often used as a final purification step to obtain a clear, colorless product. nih.gov

Chromatography: Column chromatography is one of the most versatile and widely used purification techniques. Silica gel is a common stationary phase, although alumina (B75360) may also be used. The choice of eluent (solvent system) is critical and is determined by the polarity of the target compound and the impurities to be separated. For N-substituted pyrroles, a common eluent system might be a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. nih.gov

Recrystallization: If the synthesized pyrrole derivative is a solid at room temperature, recrystallization can be an excellent method for achieving high purity. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is cooled slowly to allow the formation of pure crystals, leaving impurities behind in the mother liquor. A mixture of solvents is often employed to achieve the ideal solubility profile. nih.gov

Acid/Base Washing: An aqueous workup involving washing the organic layer with dilute acid or base can be used to remove corresponding basic or acidic impurities before the final purification step.

The choice of method depends on the physical properties of 1-chloromethyl-3-cyano-1H-pyrrole (e.g., solid or liquid, thermal stability) and the nature of the impurities generated in the specific synthetic route employed.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Chloromethyl 3 Cyano 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Pathways

The pyrrole (B145914) ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. However, the substituents on the ring, in this case, the 1-chloromethyl and 3-cyano groups, play a crucial role in modulating the reactivity and regioselectivity of these reactions.

Positional Selectivity Modulated by Chloro and Cyano Substituents

The nitrogen atom of the pyrrole ring directs electrophilic attack primarily to the C2 (α) and C5 (α') positions due to the greater stabilization of the resulting cationic intermediate through resonance. wikipedia.orgstackexchange.com However, the presence of substituents can significantly alter this preference.

The 1-chloromethyl group, being an alkyl-type substituent on the nitrogen, is generally considered to be weakly activating and maintains the preference for substitution at the α-positions. In contrast, the 3-cyano group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivating effect is most pronounced at the positions ortho and para to the cyano group, which are the C2 and C4 positions, respectively.

Therefore, in 1-chloromethyl-3-cyano-1H-pyrrole, a complex interplay of electronic effects governs the site of electrophilic attack. The N-chloromethyl group activates the C2 and C5 positions, while the C3-cyano group deactivates the C2 and C4 positions. The C5 position is thus the most likely site for electrophilic substitution, as it is activated by the N-substituent and is least deactivated by the cyano group.

| Electrophilic Substitution Reaction | Predicted Major Product(s) | Rationale |

| Halogenation (e.g., with NBS) | 5-Bromo-1-chloromethyl-3-cyano-1H-pyrrole | C5 is activated by the N-substituent and least deactivated by the cyano group. |

| Nitration (e.g., with HNO₃/H₂SO₄) | 5-Nitro-1-chloromethyl-3-cyano-1H-pyrrole | Strong electrophile will likely favor the most activated and least hindered position. |

| Friedel-Crafts Acylation | 5-Acyl-1-chloromethyl-3-cyano-1H-pyrrole | The C5 position is electronically favored for electrophilic attack. |

| Vilsmeier-Haack Formylation | 2-Formyl-1-chloromethyl-3-cyano-1H-pyrrole and/or 5-Formyl-1-chloromethyl-3-cyano-1H-pyrrole | Based on analogy with 1-methyl-3-cyanopyrrole, C2-formylation is possible, but C5 remains a likely product. |

Computational Approaches to EAS Reactivity Prediction

Computational chemistry provides powerful tools to predict the regioselectivity of electrophilic aromatic substitution reactions. By calculating the electron density at various positions on the pyrrole ring and the stability of the possible Wheland intermediates (sigma complexes), the most likely site of electrophilic attack can be determined.

For 1-chloromethyl-3-cyano-1H-pyrrole, computational models would likely confirm the qualitative predictions based on substituent effects. The calculated electrostatic potential map would show the highest negative potential (highest electron density) at the C5 position, making it the most attractive site for an incoming electrophile. Furthermore, the calculated energies of the sigma complexes formed upon attack at C2, C4, and C5 would reveal the most stable intermediate, which corresponds to the kinetically favored product. It is anticipated that the intermediate arising from attack at C5 would be the most stable due to the combined electronic effects of the substituents.

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group attached to the pyrrole nitrogen is susceptible to nucleophilic attack, providing a versatile handle for further functionalization of the molecule.

Intermolecular Nucleophilic Displacements and Subsequent Functionalization

The chlorine atom of the 1-chloromethyl group can be readily displaced by a variety of nucleophiles in Sₙ2 reactions. This allows for the introduction of a wide range of functional groups at the N1-position.

Table of Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | 1-(Aminomethyl)-3-cyano-1H-pyrrole |

| Thiol | RSH | 1-(Thioalkylmethyl)-3-cyano-1H-pyrrole |

| Azide | NaN₃ | 1-(Azidomethyl)-3-cyano-1H-pyrrole |

| Cyanide | NaCN | 1-(Cyanomethyl)-3-cyano-1H-pyrrole |

| Hydroxide (B78521) | NaOH | 1-(Hydroxymethyl)-3-cyano-1H-pyrrole |

| Alkoxide | RONa | 1-(Alkoxymethyl)-3-cyano-1H-pyrrole |

These reactions are typically carried out in a suitable solvent, and the reactivity can be influenced by the nature of the nucleophile and the reaction conditions. The resulting products can serve as intermediates for the synthesis of more complex molecules.

Intramolecular Cyclization and Ring Formation via Chloromethyl Reactivity

The reactivity of the chloromethyl group can also be harnessed for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A particularly important application is the synthesis of pyrrolo[1,2-a]pyrazines, which are of significant interest in medicinal chemistry. nih.govresearchgate.netrsc.org

This can be achieved by first reacting 1-chloromethyl-3-cyano-1H-pyrrole with an appropriate α-amino acid ester or a similar bifunctional nucleophile. The initial nucleophilic substitution at the chloromethyl group is followed by an intramolecular condensation reaction, leading to the formation of a new six-membered ring fused to the pyrrole core.

For instance, reaction with ethyl glycinate (B8599266) would lead to an intermediate that, upon cyclization, would form a dihydropyrrolo[1,2-a]pyrazinone derivative. Subsequent aromatization would yield the corresponding pyrrolo[1,2-a]pyrazine (B1600676). The cyano group at the 3-position of the initial pyrrole ring would be retained in the final fused product, offering a site for further chemical modification.

Transformations and Derivatizations of the Cyano Functionality

The cyano group at the 3-position of the pyrrole ring is a versatile functional group that can be transformed into a variety of other functionalities, further expanding the synthetic utility of 1-chloromethyl-3-cyano-1H-pyrrole.

Common transformations of the cyano group include hydrolysis and reduction.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlumenlearning.comyoutube.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid such as hydrochloric acid or sulfuric acid in the presence of water. Basic hydrolysis is usually carried out by heating with an aqueous solution of a strong base like sodium hydroxide, which initially forms the carboxylate salt that is subsequently protonated to yield the carboxylic acid. The resulting 1-chloromethyl-1H-pyrrole-3-carboxylic acid is a valuable intermediate for the synthesis of amides and esters.

Reduction: The cyano group can be reduced to a primary amine or an aldehyde depending on the reducing agent and reaction conditions. chemistrysteps.comdavuniversity.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Reduction to an amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 1-chloromethyl-3-(aminomethyl)-1H-pyrrole. This transformation provides a route to introduce a basic nitrogen-containing side chain.

Reduction to an aldehyde: Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can be used to selectively reduce the nitrile to an aldehyde, affording 1-chloromethyl-1H-pyrrole-3-carbaldehyde. chemistrysteps.commasterorganicchemistry.com This reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The resulting aldehyde is a key precursor for the synthesis of various other derivatives through reactions such as Wittig olefination, reductive amination, and oxidation to the carboxylic acid.

Cycloaddition Reactions: The cyano group can also participate as a dienophile in Diels-Alder reactions, although this is less common for unactivated nitriles. nih.govresearchgate.netacs.orglibretexts.orgmasterorganicchemistry.com The presence of the electron-rich pyrrole ring might influence the reactivity of the cyano group in such cycloadditions, potentially leading to the formation of complex polycyclic structures under specific conditions.

Hydrolysis and Alcoholysis Reactions to Carboxylic Acids and Esters

The cyano group at the 3-position of 1-chloromethyl-3-cyano-1H-pyrrole can be hydrolyzed to a carboxylic acid or converted to an ester via alcoholysis.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org For 1-chloromethyl-3-cyano-1H-pyrrole, this would yield 1-chloromethyl-1H-pyrrole-3-carboxylic acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, also yields the carboxylic acid, but as its salt. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org In this case, the initial product would be sodium 1-chloromethyl-1H-pyrrole-3-carboxylate.

| Hydrolysis Condition | Reagents | Product |

| Acidic | Dilute HCl, Heat | 1-chloromethyl-1H-pyrrole-3-carboxylic acid |

| Alkaline | NaOH(aq), Heat, then H+ | 1-chloromethyl-1H-pyrrole-3-carboxylic acid |

Alcoholysis of the cyano group can lead to the formation of esters. This transformation is often catalyzed by acid and proceeds through an intermediate imidate. While direct alcoholysis of the cyano group is possible, a more common route to pyrrole esters is through the esterification of the corresponding carboxylic acid or via transesterification. nih.govgoogle.com Enzymatic approaches, for instance using Novozym 435, have been successfully employed for the synthesis of various pyrrole esters. nih.gov

Reduction Reactions to Aminomethyl Derivatives

The cyano group of 1-chloromethyl-3-cyano-1H-pyrrole can be reduced to an aminomethyl group (CH₂NH₂). This transformation is a valuable method for introducing a basic side chain onto the pyrrole ring. Common reducing agents for nitriles include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

The reduction of 2-cyanopyrroles to 2-(aminomethyl)pyrroles has been described in the literature and serves as a good model for the reduction of the 3-cyano isomer. nih.gov The choice of reducing agent and reaction conditions can be critical to avoid side reactions, such as the reduction of the pyrrole ring itself or reaction with the chloromethyl group.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1-chloromethyl-3-(aminomethyl)-1H-pyrrole |

| Catalytic Hydrogenation (e.g., H₂/Pd) | 1-chloromethyl-3-(aminomethyl)-1H-pyrrole |

Participation in Heteroaromatic Ring Annulation Reactions

The pyrrole ring and its substituents in 1-chloromethyl-3-cyano-1H-pyrrole can participate in annulation reactions to form fused heterocyclic systems. The cyano group, in particular, can be a key component in building new rings. For instance, pyrrole derivatives are known to undergo cycloaddition reactions.

An example of a relevant annulation reaction is the (3+2) annulation of allenoates with 3-methyleneindolin-2-ones, catalyzed by a phosphine (B1218219) catalyst, to produce spirooxindoles. rsc.org While this specific example does not involve 1-chloromethyl-3-cyano-1H-pyrrole, it illustrates the potential for the pyrrole scaffold to be used in constructing complex heterocyclic architectures. The electron-withdrawing nature of the cyano group can influence the regioselectivity of such cycloadditions.

Rearrangement Processes and Stability Studies of Pyrrole Isomers

The stability of substituted pyrroles is a key consideration in their synthesis and reactivity. 1H-pyrroles are generally more thermodynamically stable than their 2H- or 3H-isomers. researchgate.net The isomerization of 2H-pyrroles to the more stable 1H-pyrroles has been studied and is thought to occur through sigmatropic shifts and tautomerization. researchgate.net

Computational studies on isosteric nitrogen-boron substituted pyrroles have shown that the position of substitution significantly affects the stability of the resulting isomers. nih.govresearchgate.net These studies highlight the importance of electronic and steric factors in determining the most stable arrangement. While not directly involving a chloromethyl or cyano group, these findings underscore the thermodynamic preferences that govern the structures of substituted pyrroles.

The chloromethyl group on the nitrogen of 1-chloromethyl-3-cyano-1H-pyrrole could potentially undergo rearrangement, although this is less common than rearrangements involving substituents on the carbon atoms of the ring.

Radical Reactions and Oxidative/Reductive Transformations

The chloromethyl group in 1-chloromethyl-3-cyano-1H-pyrrole can participate in radical reactions. For instance, radical halogenation of alkanes is a well-known process that proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com The chloromethyl group could potentially undergo further radical substitution.

The pyrrole ring itself is susceptible to oxidation, which can lead to a variety of products, including polypyrroles. researchgate.net The oxidation can be initiated by chemical oxidants or electrochemically. The presence of substituents on the pyrrole ring influences the ease of oxidation and the nature of the resulting products. The electron-withdrawing cyano group would be expected to make the pyrrole ring less susceptible to oxidation compared to unsubstituted pyrrole.

Reductive transformations of the pyrrole ring are also possible, though they generally require more forcing conditions than the reduction of the cyano group. Catalytic hydrogenation can, under certain conditions, lead to the formation of pyrrolidines.

Structural Modifications and Design of Novel Pyrrole Derivatives from 1 Chloromethyl 3 Cyano 1h Pyrrole

Homologation and Chain Extension from the Chloromethyl Group

The 1-chloromethyl group is a highly reactive handle for nucleophilic substitution, making it an ideal starting point for homologation and chain extension reactions. This allows for the systematic extension of the substituent at the N1 position, which can be crucial for tuning the pharmacological or material properties of the resulting derivatives.

A variety of nucleophiles can be employed to displace the chloride and introduce longer carbon chains or new functional groups. For instance, reaction with cyanide salts, such as sodium cyanide, would yield the corresponding nitrile, 1-(cyanomethyl)-3-cyano-1H-pyrrole. This two-carbon extension introduces a new reactive handle that can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an amine.

Another common strategy is the reaction with carbanions, such as those derived from malonic esters or other active methylene (B1212753) compounds. This allows for the introduction of two-carbon chains with ester functionalities, which can be further modified. The Wittig reaction provides another route for chain extension. First, the chloromethyl group is converted to a phosphonium (B103445) salt by reaction with triphenylphosphine. Subsequent treatment with a base generates the corresponding ylide, which can then react with aldehydes or ketones to form alkenes, thereby introducing unsaturated linkages of varying lengths.

Table 1: Examples of Chain Extension Reactions from 1-Chloromethyl-3-cyano-1H-pyrrole

| Reactant | Reaction Type | Product Structure | Potential Further Modifications |

| Sodium Cyanide (NaCN) | Nucleophilic Substitution | 1-(Cyanomethyl)-3-cyano-1H-pyrrole | Hydrolysis to acid, reduction to amine |

| Diethyl Malonate/Base | Nucleophilic Substitution | Diethyl 2-((3-cyano-1H-pyrrol-1-yl)methyl)malonate | Decarboxylation, reduction, amidation |

| 1. Triphenylphosphine2. Base3. Aldehyde (R-CHO) | Wittig Reaction | 1-((E/Z)-alkenyl)-3-cyano-1H-pyrrole | Hydrogenation, epoxidation, dihydroxylation |

| 2-Mercaptoethanol/Base | Nucleophilic Substitution | 1-((2-hydroxyethyl)thio)methyl)-3-cyano-1H-pyrrole | Oxidation of sulfide, etherification of alcohol |

This table presents hypothetical reaction outcomes based on standard organic chemistry principles.

Synthesis of Fused Polycyclic Heterocycles

The functional groups of 1-chloromethyl-3-cyano-1H-pyrrole are well-suited for participating in cyclization reactions to form fused polycyclic systems, which are of great interest in drug discovery. nih.gov The synthesis of such compounds often involves intramolecular reactions where the N1-substituent and a C3-substituent (or a group derived from it) react to form a new ring.

For example, the cyano group can undergo intramolecular cycloaddition reactions. organic-chemistry.org It can also be transformed into other functional groups that are poised for cyclization. Hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acyl chloride, could allow for an intramolecular Friedel-Crafts type acylation onto an appended aromatic ring on the N1-substituent. Alternatively, reduction of the nitrile to an aminomethyl group provides a nucleophile that can cyclize onto an electrophilic center introduced via the N1-chloromethyl group.

Intramolecular cyclization of N-alkyne-substituted pyrrole (B145914) esters has been shown to produce fused systems like pyrrolopyrazinones and pyrrolotriazinones. hitit.edu.trbeilstein-journals.orgbeilstein-journals.orgnih.gov A similar strategy could be envisioned starting from 1-chloromethyl-3-cyano-1H-pyrrole. The chloromethyl group can be used to introduce an alkyne-containing side chain. Subsequent manipulation of the cyano group, perhaps to an ester or amide, followed by treatment with reagents like hydrazine, could initiate cyclization to form a new fused heterocyclic ring, such as a pyrrolo[1,2-a]pyrazine (B1600676) or similar structures. The [3+2] cycloaddition of in situ generated ylides from isoquinolinium salts to electron-deficient alkenes like fumaronitrile (B1194792) is a known method to build fused pyrrole rings, suggesting the versatility of the cyano-pyrrole scaffold in such transformations. nih.gov

Table 2: Potential Fused Heterocyclic Systems from 1-Chloromethyl-3-cyano-1H-pyrrole Derivatives

| Intermediate Strategy | Cyclization Type | Fused Ring System |

| N1-alkylation with a halo-ketone, followed by intramolecular condensation with the C3-nitrile. | Condensation | Pyrrolo[1,2-a]pyrimidine derivative |

| Conversion of C3-nitrile to amine, reaction with an N1-sidechain containing an ester. | Amidation/Cyclization | Pyrrolo[1,2-a]pyrazin-one derivative |

| N1-alkylation with an alkyne, conversion of C3-nitrile to ester, reaction with hydrazine. | Nucleophilic Cyclization | Fused Pyrrolotriazinone |

| Ciamician–Dennstedt rearrangement of the pyrrole ring with dichlorocarbene. wikipedia.org | Ring Expansion | Chloropyridine derivative |

This table outlines hypothetical synthetic pathways to fused systems.

Incorporation into Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, halogen bonding, and π–π stacking. rsc.org The structural features of 1-chloromethyl-3-cyano-1H-pyrrole make it an interesting candidate for crystal engineering and the design of supramolecular assemblies. nih.govmdpi.com

The pyrrole N-H (after removal of the chloromethyl group, or in related NH-pyrroles) and the nitrogen of the cyano group can act as hydrogen bond donors and acceptors, respectively. nih.gov This can lead to the formation of predictable patterns like chains or sheets in the solid state. Aryl nitriles, in particular, are recognized for their dual role as hydrogen-bond acceptors and as modifiable groups in solid-state reactions. nih.gov

The chlorine atom of the chloromethyl group can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site. researchgate.net This interaction can be used as a tool to guide the self-assembly of molecules into specific architectures. rsc.orgresearchgate.net Furthermore, the aromatic pyrrole ring can engage in π–π stacking interactions, which are crucial in the organization of many organic materials. The interplay between hydrogen bonding, halogen bonding, and π-stacking can be rationally controlled to produce different crystal forms (polymorphs) or co-crystals with desired topologies. rsc.orgresearchgate.net For example, calix atamanchemicals.compyrroles, which contain multiple pyrrole units, utilize hydrogen bonding to selectively bind anions, while pillar beilstein-journals.orgarenes use their electron-rich cavities for host-guest interactions, demonstrating how pyrrole-containing monomers can form complex supramolecular polymers. acs.org

Development of Hybrid Molecules through Linker Chemistry

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. nih.gov This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. researchgate.netnih.gov The 1-chloromethyl-3-cyano-1H-pyrrole scaffold is an excellent platform for creating such hybrid molecules, with the chloromethyl group acting as a reactive linker. nih.gov

The electrophilic nature of the chloromethyl group allows for its facile reaction with nucleophilic functional groups (e.g., amines, phenols, thiols) present on another bioactive molecule. This creates a covalent linkage, tethering the two molecular entities together. The choice of the linker is critical and can be designed to be either stable or cleavable under specific biological conditions. nih.gov

For example, a hybrid could be constructed by reacting 1-chloromethyl-3-cyano-1H-pyrrole with a known anticancer agent containing a primary amine, forming a new secondary amine linkage. This approach could potentially synergize the activities of both fragments or overcome drug resistance mechanisms. Studies have shown the successful synthesis of pyrrole-cinnamate hybrids as anti-inflammatory agents and various imidazole-based hybrids with anticancer properties, illustrating the power of this strategy. nih.gov

Table 3: Illustrative Hybrid Molecules from 1-Chloromethyl-3-cyano-1H-pyrrole

| Bioactive Molecule with Nucleophile | Linkage Type | Resulting Hybrid Class | Potential Therapeutic Area |

| 4-Aminophenol | Ether & Amine | Pyrrole-aminophenol hybrid | Analgesic, Anti-inflammatory |

| Ibuprofen (via carboxylate) | Ester | Pyrrole-NSAID hybrid | Anti-inflammatory |

| Metformin (amine nucleophile) | Secondary Amine | Pyrrole-biguanide hybrid | Antidiabetic, Anticancer |

| Sulfanilamide (aniline amine) | Secondary Amine | Pyrrole-sulfa drug hybrid | Antibacterial |

This table provides hypothetical examples of hybrid molecules based on established chemical principles.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify key structural features (the pharmacophore) responsible for activity and optimize properties like potency and selectivity.

For derivatives of 1-chloromethyl-3-cyano-1H-pyrrole, SAR studies would involve synthesizing a library of analogues where each of the key positions—the N1-substituent, the C3-cyano group, and the pyrrole ring itself—is systematically varied. For instance, the length and nature of the chain at N1 can be altered, the cyano group at C3 could be replaced with other electron-withdrawing groups (e.g., amide, ester) or bioisosteres, and substituents could be introduced at the C2, C4, or C5 positions of the pyrrole ring.

A recent study on 1H-pyrrole-3-carbonitrile derivatives identified them as promising agonists for the stimulator of interferon genes (STING) receptor, a target for cancer immunotherapy. acs.orgnih.govresearchgate.net The SAR study revealed that introducing various substituents on an aniline (B41778) ring attached to the pyrrole core significantly impacted activity. acs.org For example, specific substitutions led to compounds with comparable activity to known STING agonists. acs.orgnih.gov This demonstrates that the 1H-pyrrole-3-carbonitrile scaffold is a viable starting point for the rational design of new therapeutic agents. Similarly, other studies have explored the SAR of 2-cyanopyrrole derivatives as tyrosinase inhibitors, highlighting the importance of the cyano group for activity. frontiersin.org

Table 4: SAR Insights from 1H-Pyrrole-3-carbonitrile STING Agonists

| Compound Modification | Observation from SAR Study | Impact on Activity | Reference |

| Introduction of aniline ring system | Provided a core scaffold for interaction with the receptor. | Essential for activity | acs.org |

| Substitution on the aniline ring | Different substituents (e.g., halogens, alkyl groups) at various positions modulated binding affinity. | Fine-tuned potency and allele specificity | acs.orgnih.gov |

| Pyrrole C2, C4, C5 positions | Unsubstituted in the initial series, representing opportunities for future modification. | Potential for improving solubility or ADME properties | acs.org |

| C3-Cyano Group | Maintained across the series, suggesting it is a key pharmacophoric feature. | Likely crucial for binding or electronic profile | acs.orgfrontiersin.org |

This table is based on findings reported for related pyrrole-3-carbonitrile structures. acs.orgnih.gov

Theoretical and Computational Chemistry Investigations of 1 Chloromethyl 3 Cyano 1h Pyrrole

Quantum Chemical Characterization

Quantum chemical characterizations are pivotal in elucidating the intrinsic properties of a molecule. For 1-chloromethyl-3-cyano-1H-pyrrole, these studies focus on its electronic makeup, aromatic nature, and structural preferences.

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecular systems, offering a balance between computational cost and accuracy. scispace.com For pyrrole (B145914) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), are used to determine optimized geometries and electronic structures. scispace.comekb.eg These calculations provide crucial information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's tendency to donate electrons, while the LUMO energy reflects its electron-accepting ability. epstem.net The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic stability and reactivity. nih.gov A larger gap suggests higher stability and lower chemical reactivity. nih.gov For substituted pyrroles, the distribution of these frontier orbitals is of particular interest. The HOMO is often localized on the pyrrole ring, while the LUMO may be centered on substituent groups, influencing the molecule's reactivity and potential for electronic applications. nih.gov

Interactive Table: Representative DFT Calculation Parameters for Pyrrole Derivatives

| Parameter | Functional | Basis Set | Application |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d) | Determining stable molecular structures nih.gov |

| Electronic Properties | B3LYP | 6-311++G(d,p) | Calculating HOMO-LUMO energies ekb.eg |

Aromaticity is a fundamental concept in chemistry, and for a molecule like 1-chloromethyl-3-cyano-1H-pyrrole, it is a key determinant of its properties. Aromaticity is not a directly measurable quantity but is inferred from various properties like bond length equalization, energetic stabilization, and magnetic behavior. rsc.org Electron delocalization is a central aspect of aromaticity. rsc.org Several indices based on electron delocalization have been developed to quantify aromaticity. rsc.org The Harmonic Oscillator Model of Aromaticity (HOMA) is one such index that is based on the deviation of bond lengths from an optimal value. For pyrrole and its derivatives, HOMA values are typically greater than 0.6, indicating significant aromatic character. mdpi.com Other indices like the Para-Delocalization Index (PDI) and the Fluctuation (FLU) index are also employed. The multicenter index (MCI) measures global electron delocalization and can be used to assess aromaticity, with an excellent linear correlation observed for six-membered rings. arxiv.org These indices help in understanding the extent of π-electron delocalization within the pyrrole ring and how it is influenced by substituents.

For molecules with flexible substituents, such as the chloromethyl group in 1-chloromethyl-3-cyano-1H-pyrrole, conformational analysis is important. Computational methods can predict the most stable conformations by calculating the relative energies of different spatial arrangements.

Tautomerism, the interconversion of structural isomers, is also a relevant consideration for pyrrole derivatives. While pyrrole itself is not prone to extensive tautomerism, substituted pyrroles can exhibit this phenomenon. mdpi.com For instance, 2-aminopyrrole can exist in several amino and imino tautomeric forms. mdpi.com Quantum chemical calculations can determine the relative stabilities of these tautomers in the gas phase and in solution, providing insight into the predominant species under different conditions. These studies are crucial for understanding the reactivity and potential biological activity of such compounds.

Reaction Mechanism Pathway Elucidation

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy changes that occur.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods like synchronous transit-guided quasi-Newton (STQN) methods are used to locate these transition states. Once the TS is found, the activation energy, or energy barrier, can be calculated as the energy difference between the reactants and the transition state. researchgate.net This barrier is a critical factor in determining the reaction rate. For reactions involving pyrrole derivatives, these calculations can shed light on substitution reactions, cycloadditions, or other transformations.

Reactions are often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation to directly account for specific solute-solvent interactions. These models can be used to recalculate the energies of reactants, transition states, and products in the presence of a solvent, providing a more realistic picture of the reaction in solution. For instance, the SM5.42 solvation model has been used to study the effect of solvation on reaction dynamics.

Molecular Dynamics and Simulation Studies

Typically, an MD simulation of 1-chloromethyl-3-cyano-1H-pyrrole would involve the following steps:

System Setup: A three-dimensional model of the molecule is placed in a simulation box, which is then filled with a chosen solvent, such as water, to mimic physiological or experimental conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is applied. Common force fields for organic molecules include AMBER, CHARMM, and GROMOS. These parameters define bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system, allowing the solvent molecules to relax around the solute.

Production Run: Following equilibration, the simulation is run for a specific period, during which the positions, velocities, and energies of all atoms are calculated at regular time intervals by numerically solving Newton's equations of motion.

From the resulting trajectory, various properties can be analyzed, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation structure. For instance, in studies of similar heterocyclic compounds, MD simulations have been used to explore binding modes with biological targets and to understand aggregation tendencies. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Calculated NMR Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry offers a suite of methods to predict the spectroscopic parameters of a molecule, which can be invaluable for its identification and characterization. These predictions are typically performed using quantum mechanical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). Although specific calculated spectroscopic data for 1-chloromethyl-3-cyano-1H-pyrrole is not present in the reviewed literature, the following sections outline the standard computational approaches and provide illustrative data based on studies of analogous pyrrole derivatives.

Calculated NMR Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C chemical shifts of a molecule with a high degree of accuracy. rsc.orgnih.govmdpi.comchemrxiv.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For 1-chloromethyl-3-cyano-1H-pyrrole, one would expect distinct signals for the protons on the pyrrole ring, the chloromethyl group, and the carbons of the pyrrole ring and the cyano group. The accuracy of these predictions depends on the chosen DFT functional and basis set. mdpi.com

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrrole (Note: This table is for illustrative purposes and does not represent actual calculated data for 1-chloromethyl-3-cyano-1H-pyrrole)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (ring) | 6.5 - 7.5 |

| H (CH₂Cl) | 4.5 - 5.0 |

| C (ring) | 110 - 140 |

| C (CH₂Cl) | 40 - 50 |

| C (CN) | 115 - 125 |

Calculated Vibrational Frequencies:

Theoretical vibrational frequencies can be calculated using DFT methods and are often compared with experimental data from infrared (IR) and Raman spectroscopy. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. For 1-chloromethyl-3-cyano-1H-pyrrole, characteristic vibrational modes would include C-H stretching, C=C stretching of the pyrrole ring, C≡N stretching of the cyano group, and C-Cl stretching of the chloromethyl group. It is common practice to scale the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods.

Illustrative Predicted Vibrational Frequencies for a Substituted Pyrrole (Note: This table is for illustrative purposes and does not represent actual calculated data for 1-chloromethyl-3-cyano-1H-pyrrole)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C-H stretch (ring) | 3100 - 3200 |

| C-H stretch (CH₂) | 2900 - 3000 |

| C≡N stretch | 2220 - 2260 |

| C=C stretch (ring) | 1500 - 1600 |

| C-N stretch (ring) | 1300 - 1400 |

| C-Cl stretch | 650 - 800 |

Calculated UV-Vis Transitions:

Time-dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.netmdpi.comrsc.org These calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For 1-chloromethyl-3-cyano-1H-pyrrole, the UV-Vis spectrum would be dominated by π → π* transitions within the conjugated pyrrole ring system. The positions of these transitions would be influenced by the chloromethyl and cyano substituents.

Illustrative Predicted UV-Vis Transitions for a Substituted Pyrrole (Note: This table is for illustrative purposes and does not represent actual calculated data for 1-chloromethyl-3-cyano-1H-pyrrole)

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| π → π | 250 - 280 | > 0.1 |

| n → π | 300 - 330 | < 0.01 |

Advanced Analytical and Spectroscopic Characterization Methodologies for Pyrrole Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 15N, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-chloromethyl-3-cyano-1H-pyrrole, ¹H, ¹³C, and ¹⁵N NMR would each offer unique and complementary insights.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number and types of hydrogen atoms in a molecule. In the case of 1-chloromethyl-3-cyano-1H-pyrrole, the spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) ring and the chloromethyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the cyano and chloromethyl substituents. The pyrrole protons would likely appear in the aromatic region, with their specific shifts and coupling patterns providing information about their relative positions. The chloromethyl protons would appear as a singlet, typically in a region characteristic of protons attached to a carbon adjacent to a halogen and a nitrogen atom.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in 1-chloromethyl-3-cyano-1H-pyrrole would produce a distinct signal. The chemical shifts of the pyrrole ring carbons would be indicative of their electronic environment, influenced by the nitrogen atom and the electron-withdrawing substituents. The carbon of the cyano group would appear in the characteristic region for nitriles, and the chloromethyl carbon would also have a specific chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-chloromethyl-3-cyano-1H-pyrrole

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H-2 | 7.0 - 7.5 | 120 - 130 |

| Pyrrole H-4 | 6.5 - 7.0 | 110 - 120 |

| Pyrrole H-5 | 6.8 - 7.3 | 115 - 125 |

| CH₂Cl | 5.0 - 5.5 | 45 - 55 |

| Pyrrole C-2 | - | 120 - 130 |

| Pyrrole C-3 | - | 100 - 110 |

| Pyrrole C-4 | - | 110 - 120 |

| Pyrrole C-5 | - | 115 - 125 |

| C≡N | - | 115 - 125 |

Note: These are predicted values based on known data for similar pyrrole compounds and may vary depending on the solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For 1-chloromethyl-3-cyano-1H-pyrrole, the FT-IR spectrum would be expected to show several key absorption bands:

C≡N Stretch: A sharp, intense absorption band in the region of 2200-2260 cm⁻¹ is characteristic of a nitrile group.

C-H Stretch (aromatic): Absorptions for the C-H bonds of the pyrrole ring would typically appear in the region of 3000-3100 cm⁻¹.

C-H Stretch (aliphatic): The C-H stretching vibrations of the chloromethyl group would be expected in the 2850-3000 cm⁻¹ region.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring would likely produce bands in the 1400-1600 cm⁻¹ range.

C-N Stretch: The C-N stretching of the pyrrole ring would be observed in the 1000-1350 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the stretching of the carbon-chlorine bond would be expected in the 600-800 cm⁻¹ region.

Table 2: Expected FT-IR Absorption Bands for 1-chloromethyl-3-cyano-1H-pyrrole

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N Stretch | 2200 - 2260 | Sharp, Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Stretch (Pyrrole Ring) | 1400 - 1600 | Medium-Weak |

| C-N Stretch (Pyrrole Ring) | 1000 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of ions with high accuracy, HRMS can confirm the molecular formula of 1-chloromethyl-3-cyano-1H-pyrrole.

The expected exact mass of 1-chloromethyl-3-cyano-1H-pyrrole (C₆H₄ClN₃) can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak (M+).

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides information about the structure of the molecule by breaking it down into smaller, charged fragments. For 1-chloromethyl-3-cyano-1H-pyrrole, common fragmentation pathways might include the loss of the chloromethyl group, the cyano group, or cleavage of the pyrrole ring.

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

For compounds that can be obtained as single crystals, X-ray Diffraction Crystallography offers the most definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique involves passing X-rays through a crystal and analyzing the resulting diffraction pattern.

Advanced Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with Detection Methods

Chromatographic techniques are essential for the purification and analysis of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method for the purification and purity assessment of 1-chloromethyl-3-cyano-1H-pyrrole. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. Detection could be achieved using a UV detector, as the pyrrole ring is expected to absorb UV light.

Gas Chromatography (GC): GC is another powerful technique for analyzing volatile compounds. nih.gov Given its likely volatility, 1-chloromethyl-3-cyano-1H-pyrrole could be analyzed by GC, likely using a capillary column with a non-polar or moderately polar stationary phase. nist.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time data for identification and mass spectra for structural confirmation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula.

For 1-chloromethyl-3-cyano-1H-pyrrole (C₆H₄ClN₃), the theoretical elemental composition would be calculated. Experimental results from elemental analysis that fall within a narrow margin of these theoretical values would provide strong evidence for the correctness of the empirical and, by extension, the molecular formula.

Table 3: Theoretical Elemental Composition of 1-chloromethyl-3-cyano-1H-pyrrole (C₆H₄ClN₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 51.63% |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.89% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 25.41% |

| Nitrogen (N) | 14.007 | 3 | 42.021 | 30.11% |

| Total | 139.572 | 100.00% |

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Induction for Pyrrole (B145914) Derivatives

The development of synthetic routes to chiral pyrrole derivatives is a significant and active area of chemical research. rsc.orgresearchgate.net While direct asymmetric synthesis of 1-chloromethyl-3-cyano-1H-pyrrole is a specialized challenge, broader strategies in chiral pyrrole synthesis offer a roadmap. The inherent planarity of the pyrrole ring presents a hurdle for direct enantioselective reactions. researchgate.net

Current and future research efforts are centered on several key approaches:

Chiral Catalysis: The use of chiral catalysts, particularly those based on transition metals with chiral ligands, is a promising strategy. These catalysts can facilitate enantioselective cyclization reactions to form chiral pyrrolidines, which can subsequently be aromatized to the corresponding pyrroles.

Substrate and Reagent Control: The use of chiral auxiliaries attached to the pyrrole precursor can direct the stereochemical outcome of reactions. youtube.com Similarly, employing chiral reagents can induce asymmetry in the final product. youtube.com

Organocatalysis: Chiral organic molecules, such as imidodiphosphoric acids, have been shown to be effective catalysts in the enantioselective addition of pyrroles to other molecules. nih.gov This approach avoids the use of metals and often proceeds under mild conditions. nih.gov

Cation-Directed Synthesis: A novel approach involves using a simple ammonium (B1175870) salt catalyst in the presence of an aqueous base for the enantioselective N-functionalization of pyrroles. thieme.de

A new approach for synthesizing N-alkylpyrroles with a chiral substituent at the nitrogen atom has been developed using the Paal-Knorr reaction, with amino acid esters serving as the source of chirality. researchgate.net The development of a chiral interlocking auxiliary strategy has also shown promise in the synthesis of mechanically planar chiral rotaxanes. nih.gov

Development of Greener Synthetic Pathways and Sustainable Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrole derivatives to minimize environmental impact. lucp.netsemanticscholar.org This involves the use of more environmentally friendly solvents, developing solvent-free reaction conditions, and employing catalysts that can be easily recovered and reused. lucp.netacs.org

Key strategies for greener pyrrole synthesis include:

Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or mixtures thereof is a primary focus. nih.gov

Catalyst Innovation: The use of heterogeneous catalysts, including nanoparticles and bio-sourced organic acids like citric acid, is being explored to facilitate reactions under milder, solvent-free conditions. lucp.netnih.gov

Alternative Energy Sources: Microwave and ultrasound irradiation are being utilized to accelerate reactions and reduce energy consumption. semanticscholar.orgnih.gov

Atom Economy: Classic reactions like the Paal-Knorr synthesis are being favored due to their high atom economy, where the only byproduct is water. acs.org

Table 1: Green Chemistry Approaches in Pyrrole Synthesis

| Green Chemistry Principle | Application in Pyrrole Synthesis | Research Finding |

|---|---|---|

| Use of Greener Solvents | Replacement of volatile organic solvents with water or ethanol-water mixtures. | Three-component reactions have been successfully conducted in these green solvents, with products isolated by simple filtration. nih.gov |

| Catalyst-Free Reactions | Synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole without a solvent or catalyst. | This method offers high atom economy and simplifies the purification process. acs.org |

| Bio-sourced Catalysts | Utilization of organic acids derived from biomass, such as citric and succinic acid. | These acids have been used as effective catalysts in solventless, mechanochemical (ball milling) synthesis of N-substituted pyrroles. lucp.net |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. | This technique has been used in the synthesis of novel pyrrolo[2,3-b]pyrrole (B13429425) derivatives. nih.gov |

Application of Machine Learning and AI in Pyrrole Chemistry Research

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate research in pyrrole chemistry. jetir.org These technologies can analyze vast datasets of chemical information to predict reaction outcomes, design novel molecules, and optimize synthetic routes. researchgate.netacs.org

Key applications include:

Predictive Modeling: ML models, such as those based on random forests, are being developed to predict the yields of pyrrole synthesis reactions with high accuracy. researchgate.net This can significantly reduce the number of experiments needed.

Retrosynthesis and Route Design: AI-powered tools can suggest synthetic pathways for complex pyrrole-containing molecules, breaking them down into simpler, commercially available starting materials. youtube.com

Accelerated Discovery: By integrating ML with high-throughput experimentation, researchers can more rapidly screen for new reactions and identify structure-reactivity relationships. nih.govacs.org

A notable example is the development of an ML model that predicts the yields of condensation reactions between pyrroles and aldehydes, which is accessible through a web application. researchgate.net This highlights the potential of AI to make chemical synthesis more efficient and innovative. jetir.org

Investigation of Novel Reactivity and Unexplored Transformations

The functional groups of 1-chloromethyl-3-cyano-1H-pyrrole present opportunities for exploring novel chemical reactions. The pyrrole ring itself can undergo various transformations, and the substituents enhance its reactivity profile. mdpi.com

Areas for investigation include:

C-H Functionalization: Developing new methods for the direct functionalization of C-H bonds on the pyrrole ring is a key area of interest. rsc.org This allows for the efficient introduction of new molecular fragments without the need for pre-functionalized starting materials.

Cycloaddition Reactions: The pyrrole ring can participate in cycloaddition reactions to form more complex, three-dimensional structures. nih.govacs.org Exploring the [3+2] cycloaddition of ylide intermediates is one such avenue. nih.gov

Fluorination Reactions: The development of new methods for the synthesis of fluorinated pyrroles is of interest due to the unique properties that fluorine atoms can impart to a molecule. nih.gov

Deoxygenation Reactions: The use of reagents like Lawesson's reagent to promote the deoxygenation of γ-hydroxylactams or succinimides provides a one-step synthesis of pyrroles. nih.gov

Recent research has demonstrated the visible-light-mediated synthesis of tetra-substituted pyrroles through a formal [3+2] cycloaddition, offering efficient access to highly functionalized derivatives. lucp.net

Multi-Scale Modeling Approaches for Complex Pyrrole Systems

Computational modeling provides a powerful lens for understanding the behavior of pyrrole systems at multiple scales, from the electronic structure of a single molecule to the bulk properties of materials. rsc.orgmdpi.com

These modeling techniques include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to study the electronic properties and reactivity of pyrrole derivatives, providing insights into reaction mechanisms. researchgate.net

Molecular Dynamics (MD): MD simulations can model the dynamic behavior of larger systems, such as the interaction of pyrrole derivatives with other molecules or their self-assembly into larger structures. researchgate.net

Coarse-Graining: For very large systems and long timescales, coarse-grained models simplify the representation of molecules to make simulations computationally feasible. youtube.com

By combining these methods, researchers can create a comprehensive picture of complex pyrrole systems. For example, computational studies have been used to investigate the thermodynamic and kinetic stability of nitro-derivatives of pyrrole for potential applications as high-energy-density materials. researchgate.net Furthermore, multi-scale modeling has been employed to study the properties of polypyrrole-polyaniline composites. researchgate.net The interaction energies of pyrrole-pyrrole dimers have also been investigated using ab initio methods to understand their self-assembly. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-chloromethyl-3-cyano-1H-pyrrole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves functionalizing the pyrrole core via nucleophilic substitution or cyclization. For example, substituting a chloromethyl group at the 1-position can be achieved using chloroalkylation reagents (e.g., chloromethyl methyl ether under acidic conditions). The 3-cyano group may be introduced via cyanation of a halogen intermediate (e.g., using CuCN). Reaction optimization should focus on:

- Temperature : Moderate heating (60–80°C) to balance reactivity and side reactions.

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.